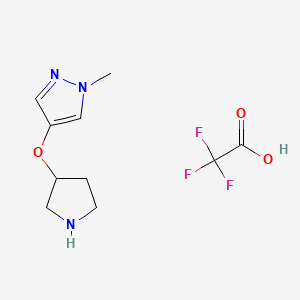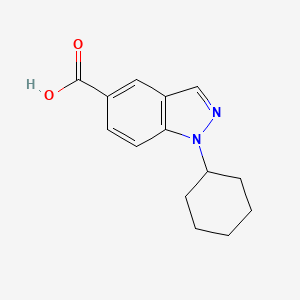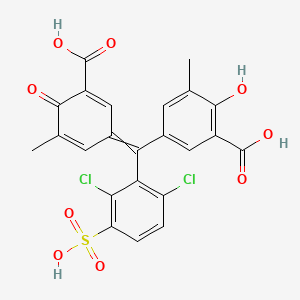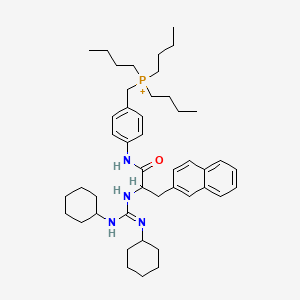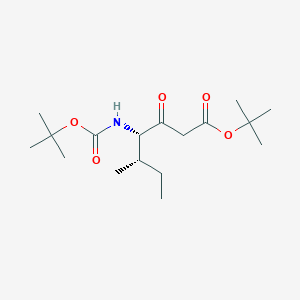![molecular formula C8H12N2O3 B14794466 spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)
spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one is a complex heterocyclic compound that features a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a dioxolane derivative and a pyrroloimidazole precursor in the presence of a suitable catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .
類似化合物との比較
Similar Compounds
Spiro[1,3-dioxolane-2,6’(2’H)-quinolin]-2’-one: Another spirocyclic compound with a quinoline ring system.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Features an indolin moiety.
Uniqueness
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and pyrroloimidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one |
InChI |
InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11) |
InChIキー |
NTRXRBLGWOSIMH-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)CC3CNC(=O)N3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


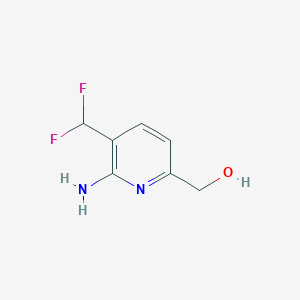
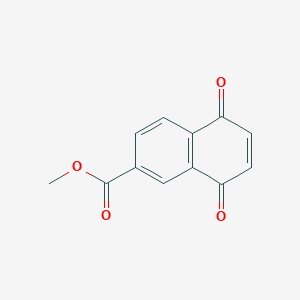
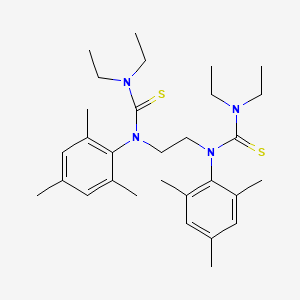
![(3R)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794413.png)
![5-(tert-butyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14794414.png)
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[4-(Pyridin-3-Yl)phenyl]urea](/img/structure/B14794425.png)

